2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole
Description
Properties
Molecular Formula |
C14H9Cl2NS |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Cl2NS/c1-8-2-3-12-13(4-8)18-14(17-12)9-5-10(15)7-11(16)6-9/h2-7H,1H3 |
InChI Key |
IWDHIXAZIFFQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichloroaniline with 2-bromo-4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Findings
Benzoxazole derivatives (e.g., tafamidis intermediate) are associated with transthyretin stabilization, while benzothiazoles may target neurological pathways .
Substituent Effects: Chlorine vs. Amino Groups: The 3,5-dichlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the 4-aminophenyl group in primuline derivatives (), altering solubility and membrane permeability . Methyl vs. Carboxylic Acid: The methyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas the carboxylic acid in ’s benzoxazole improves crystallinity and polymorph diversity .
Synthetic Accessibility :
- The target compound and its benzoxazole analog () are synthesized via catalyst-free, high-yield protocols (87–99%), offering scalability advantages . In contrast, sulfonic acid-containing benzothiazoles () require chromatographic purification, complicating large-scale production .
Pharmaceutical Relevance :
- Polymorphism in benzoxazole-6-carboxylic acid () underscores the importance of solid-state characterization for drug formulation, a factor less studied in the methyl-substituted target compound .
- Complex thiazole derivatives () demonstrate broader functionalization but face synthetic challenges compared to the simpler target compound .
Biological Activity
2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles and their derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their chemical structure. The presence of electron-withdrawing groups (such as chlorine) and electron-donating groups can significantly affect their lipophilicity and, consequently, their biological efficacy. For this compound, the dichlorophenyl group at position 2 enhances its antibacterial activity by increasing hydrophobic interactions with bacterial membranes.
Antimicrobial Activity
Research indicates that thiazole derivatives demonstrate potent antimicrobial properties against various pathogens. The compound was evaluated for its activity against several bacterial strains using the broth microdilution method. Notable findings include:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranged from 1.95 to 15.62 µg/mL.
- Minimum Bactericidal Concentration (MBC) values were reported between 7.81 and 125 µg/mL for several strains tested.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.95 | 7.81 |
| Escherichia coli | 3.91 | 31.25 |
| Bacillus subtilis | 15.62 | 125 |
Anticancer Activity
The compound has also been studied for its potential anticancer effects. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation in various cell lines.
- In vitro studies revealed that compounds similar to this compound exhibited significant cytotoxicity against A-431 and MCF-7 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | <10 | Doxorubicin (20) |
| MCF-7 | <15 | Doxorubicin (25) |
Anti-inflammatory Properties
Thiazole compounds are recognized for their anti-inflammatory effects as well. Studies have indicated that they can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Mohammad et al. demonstrated that a series of thiazole derivatives, including the target compound, showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an inhibition zone comparable to that of ciprofloxacin.
- Cytotoxicity : Research published in Molecules highlighted the effectiveness of thiazole derivatives in inducing apoptosis in cancer cells through mitochondrial pathways.
Q & A
Basic: What synthetic routes are commonly used for 2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via cyclization reactions using halogenated intermediates. Key steps include:
- Reagent Selection : Use iodobenzene diacetate for oxidative cyclization of hydrazine derivatives, as demonstrated in the synthesis of structurally related benzothiazoles .
- Solvent Optimization : DMSO under reflux (18–24 hours) promotes efficient cyclization, but catalyst-free protocols in ethanol or THF reduce side reactions and simplify purification .
- Yield Improvement : Recrystallization from ethanol-water mixtures enhances purity (65–85% yields reported), while column chromatography (40% ethyl acetate in chloroform) resolves byproducts .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and detect oligomeric byproducts. Fragmentation patterns (e.g., m/z 453.9 for monomeric units) help distinguish isomers and polymerization artifacts .
- X-ray Crystallography : Resolve dihedral angles (e.g., 5.59° between benzene and thiazole rings) and π-π stacking interactions (3.56–3.75 Å) to validate solid-state structure .
- Chromatography : TLC-MS coupling with primuline-impregnated silica gel plates identifies sulfonic acid derivatives and oligomers .
Advanced: How can researchers resolve contradictions in spectral data caused by oligomeric byproducts?
Methodological Answer:
- Preparative HPLC : Isolate oligomers (n = 1–3) detected via MS (m/z 321.0–453.9) using reversed-phase columns .
- Reaction Monitoring : Adjust reaction time (<6 hours) and temperature (RT vs. reflux) to minimize oligomerization. For example, extended reflux in DMSO increases polymerization risk .
- Validation : Compare experimental MS data with computational simulations (e.g., DFT-based fragmentation predictions) to confirm structural assignments .
Advanced: What strategies identify polymorphic forms, and how do they impact biological activity?
Methodological Answer:
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to distinguish crystalline forms. Patent data for related benzoxazoles highlight solvent-drop grinding for polymorph discovery .
- Biological Implications : Polymorphs with tighter π-π stacking (e.g., 3.56 Å vs. 3.75 Å) may exhibit higher thermal stability and altered solubility, affecting in vitro assay results .
Advanced: How do intermolecular interactions in the crystal lattice influence material properties?
Methodological Answer:
- Hydrogen Bonding : C–H···N interactions (e.g., 3.585 Å) stabilize infinite chains along the c-axis, impacting dissolution rates .
- π-π Stacking : Stronger stacking (e.g., 3.56 Å between triazole and benzene rings) correlates with reduced solubility, requiring co-solvents for formulation .
- Computational Modeling : Molecular dynamics simulations predict packing efficiency using crystallographic data (dihedral angles, unit cell parameters) .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Separate polar byproducts using ethyl acetate/chloroform gradients (40–60% ethyl acetate) .
- Recrystallization : Ethanol-water mixtures (1:3 ratio) yield high-purity crystals, avoiding silica gel contamination common in TLC-MS workflows .
- Vacuum Filtration : Remove unreacted iodobenzene diacetate residues after solvent evaporation .
Advanced: How can computational methods guide synthetic route design?
Methodological Answer:
- DFT Calculations : Predict reaction pathways for cyclization steps (e.g., energy barriers for hydrazine oxidation) using crystal structure data (bond lengths, angles) .
- Docking Studies : Model interactions with biological targets (e.g., HIV-1 protease) to prioritize derivatives with enhanced binding affinity .
Basic: How can reaction workup be simplified for high-throughput synthesis?
Methodological Answer:
- Catalyst-Free Protocols : Eliminate DMAP/EDC coupling agents by using excess dichlorobenzoyl chloride in one-pot reactions .
- Solvent-Free Processing : Ethanol reflux followed by ice-water precipitation reduces chromatography needs (87–99% yields reported for analogous compounds) .
Advanced: What are the challenges in correlating spectral data with structural isomers?
Methodological Answer:
- Isomer Differentiation : Use tandem MS/MS to distinguish sulfonic acid isomers (e.g., m/z 453.9 for 5- vs. 7-sulfonic acid derivatives) .
- NMR Analysis : 2D NOESY identifies spatial proximity of dichlorophenyl and methyl groups to resolve regiochemical ambiguities .
Advanced: How can researchers mitigate batch-to-batch variability in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
